N-(3-acetamidophenyl)-2-((4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

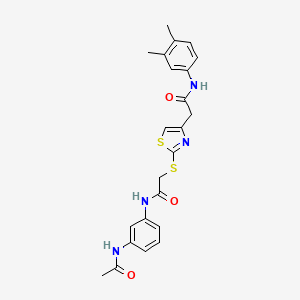

This compound features a thiazole core substituted with a 3,4-dimethylphenylacetamide moiety and a thioacetamide linkage to a 3-acetamidophenyl group. The 3,4-dimethylphenyl group provides electron-donating effects, which may enhance lipophilicity and influence binding to hydrophobic enzyme pockets.

Properties

IUPAC Name |

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S2/c1-14-7-8-19(9-15(14)2)25-21(29)11-20-12-31-23(27-20)32-13-22(30)26-18-6-4-5-17(10-18)24-16(3)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWPOODQPRZBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Thiazole moiety : Known for its role in various biological activities, including anticancer properties.

- Acetamidophenyl group : Contributes to the compound's interaction with biological targets.

- Dimethylphenyl group : Enhances lipophilicity and potentially increases bioavailability.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 396.50 g/mol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole rings. For instance, compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action :

- The thiazole moiety has been implicated in inducing apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins .

- Studies have reported IC50 values indicating effective concentrations required to inhibit cell growth, with values often below those of standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory and Antimicrobial Properties

Compounds with similar structures have also shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Additionally, some derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting a broad spectrum of biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

- Substituents on the phenyl ring : Methyl groups at specific positions enhance activity.

- Thiazole ring modifications : Alterations can significantly impact the compound's efficacy and selectivity against cancer cell lines .

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound on A549 lung adenocarcinoma cells. The study reported an IC50 of approximately 1.5 µM, indicating potent activity compared to control treatments.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural features and properties of the target compound with its analogs:

*Hypothetical values based on structural analysis.

Key Observations :

- Electron-withdrawing groups (e.g., 2,4-dichlorophenyl in compound 13 ) may improve metabolic stability but require formulation adjustments for bioavailability. Heterocyclic additions (e.g., piperazine in compound 13 ) introduce hydrogen-bonding sites, improving target binding affinity.

- Thiazole-piperazine hybrids (e.g., compound 13 ) demonstrate anti-inflammatory activity via matrix metalloproteinase (MMP) inhibition, highlighting the scaffold’s versatility. Antimicrobial efficacy in compound 107e correlates with 3,4-dimethylphenoxy substituents, indicating that bulky aromatic groups enhance bacterial membrane disruption.

Spectroscopic and Physicochemical Properties

While spectroscopic data for the target compound is unavailable, trends from analogs include:

- IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O) in acetamide and thiazole rings typically appear at 1700–1715 cm⁻¹ .

- NMR : Protons on the thiazole NH and aromatic CH groups resonate at δ 11.2–11.9 ppm and δ 6.5–8.6 ppm, respectively .

- Melting Points : Compounds with larger substituents (e.g., coumarin-linked derivatives ) exhibit higher melting points (>200°C) due to increased crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.